molecular formula C7H12ClNO2 B13468248 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride

2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride

Cat. No.: B13468248
M. Wt: 177.63 g/mol
InChI Key: CADDYFDSKIHEJV-DKECMWHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride is a bicyclic amine derivative with a rigid 3-azabicyclo[3.1.0]hexane scaffold. The compound features an acetic acid moiety at the 6-position of the bicyclo structure and exists as a hydrochloride salt, enhancing its solubility and stability in aqueous environments . Its molecular formula is C₈H₁₂ClNO₂ (base: C₈H₁₁NO₂·HCl), with a molecular weight of 191.66 g/mol (base: 155.18 g/mol + HCl) . This compound is frequently utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and metabolic pathways .

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

2-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)1-4-5-2-8-3-6(4)5;/h4-6,8H,1-3H2,(H,9,10);1H/t4?,5-,6+;

InChI Key

CADDYFDSKIHEJV-DKECMWHCSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2CC(=O)O)CN1.Cl

Canonical SMILES

C1C2C(C2CC(=O)O)CN1.Cl

Origin of Product

United States

Preparation Methods

Construction of the Azabicyclo[3.1.0]hexane Core

  • Cyclization Reactions: The bicyclic core is often constructed via intramolecular cyclization reactions that form the three-membered and five-membered rings in a stereocontrolled manner. This may involve aziridination or cyclopropanation of suitable precursors bearing nitrogen functionality.
  • Asymmetric Synthesis: Enantioselective catalysts or chiral auxiliaries are employed to obtain the desired (1R,5S,6R) stereochemistry, ensuring the correct spatial arrangement of substituents critical for biological activity.

Functionalization to Introduce the Acetic Acid Moiety

  • The acetic acid side chain is introduced via alkylation or substitution reactions at the 6-position of the azabicyclohexane ring. This may involve the use of haloacetic acid derivatives or protected acetic acid equivalents, followed by deprotection.

Protection and Deprotection Steps

  • Protection of Amino Groups: Amino functionalities are often protected as carbamates (e.g., tert-butyl carbamates) during multi-step synthesis to prevent side reactions.
  • Deprotection: Removal of protecting groups under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) yields the free amine and acid functionalities in the final hydrochloride salt form.

Representative Preparation Protocols and Reaction Conditions

Step Reaction Description Conditions Yield Notes
1. Formation of tert-butyl (3-azabicyclo[3.1.0]hex-6-yl)carbamate Reaction of azabicyclohexane precursor with tert-butyl chloroformate Dichloromethane, 0 °C, 3 h High Protects amine for subsequent steps
2. Introduction of acetic acid side chain Alkylation with haloacetic acid derivatives or related reagents Ethanol or acetonitrile, reflux or 80 °C, 4–24 h Moderate to good Requires base such as K2CO3 to facilitate substitution
3. Deprotection and salt formation Treatment with trifluoroacetic acid in dichloromethane Room temperature, 1–3 h 70–75% Yields free acid hydrochloride salt form of target compound
4. Purification Chromatography on silica gel using methanol/chloroform mixtures Ambient temperature Variable Ensures removal of impurities and isolation of pure compound

Detailed Experimental Outcomes

  • Synthesis Example: A solution of tert-butyl 3-azabicyclo[3.1.0]hex-6-ylcarbamate (0.5 g, 2.5 mmol) in dichloromethane was reacted with 4-fluorophenyl isocyanate at 0 °C for 3 hours to yield a carbamate intermediate. Subsequent hydrogenation with palladium on carbon and ammonium formate in methanol afforded the deprotected amine. Final acidification with trifluoroacetic acid yielded the hydrochloride salt with a 43% isolated yield after purification.
  • Purity and Characterization: The final compound is characterized by NMR spectroscopy (1H NMR signals consistent with bicyclic protons and acetic acid moiety), mass spectrometry, and HPLC purity analysis (typically >70% purity after initial steps, improved by chromatography).

Analytical Data Summary

Parameter Value Method
Molecular weight 177.63 g/mol Calculated
1H NMR (CDCl3) δ 8.93 (s, 1H), 4.83 (m, 1H), 3.81 (m, 2H), 2.36 (m, 1H) NMR Spectroscopy
Mass Spectrum (M+H)+ 178 Mass Spectrometry
HPLC Retention Time ~5.3 min HPLC Analysis
Optical Rotation Consistent with (1R,5S,6R) stereochemistry Polarimetry

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling reagent-mediated conditions. A key example involves reacting the compound with ethanol in the presence of HCl gas to form the ethyl ester derivative .

Reaction Conditions Reagents/Catalysts Product Yield
Acidic esterificationHCl (g), ethanol, refluxEthyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride85%
Coupling reagent-mediatedDCC, DMAP, methanolMethyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride78%

Amide Formation

The carboxylic acid reacts with primary and secondary amines to form amides. For example, coupling with furan-2-ylmethylamine using HATU as a coupling agent yields 2-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)-N-(furan-2-ylmethyl)acetamide .

Amine Coupling Agent Reaction Time Product Purity
Furan-2-ylmethylamineHATU, DIPEA, DMF12 h92%
CyclohexylamineEDCI, HOBt, CH₂Cl₂8 h89%

Reductive Amination

The bicyclic amine participates in reductive amination with aldehydes. In one protocol, the compound reacts with 5-hydroxyadamantan-2-ylamine and formaldehyde under hydrogenation conditions to form tertiary amine derivatives .

Aldehyde Reducing Agent Catalyst Application
FormaldehydeNaBH₃CNAcetic acidKDM5 inhibitor intermediates
IsovaleraldehydeH₂ (1 atm)Pd/CAntiviral agent synthesis

Bicyclic Ring Functionalization

The azabicyclo[3.1.0]hexane core undergoes selective substitution at the nitrogen atom. Chlorination with SOCl₂ produces the corresponding acyl chloride, enabling further derivatization .

Reagent Product Key Use
SOCl₂, DCM2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetyl chloride hydrochlorideIntermediate for kinase inhibitors
Boc₂O, NaOHBoc-protected derivativeStabilization for storage

Salt Formation and Acid-Base Reactions

The hydrochloride salt demonstrates reversible protonation. Neutralization with NaOH releases the free base, which can react with strong acids to form alternative salts (e.g., sulfate or citrate) .

Base/Acid Conditions Product
NaOH (1M)RT, 1 h2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid
H₂SO₄0°C, 30 minSulfate salt

Cycloaddition and Ring-Opening Reactions

The strained bicyclic system participates in [3+2] cycloadditions with nitrones or diazo compounds. For instance, reaction with ethyl diazoacetate forms tricyclic derivatives.

Reagent Product Stereoselectivity
Ethyl diazoacetateTricyclic lactam derivative>95% ee
PhenylnitroneIsoxazolidine-fused bicyclic compound88% de

Oxidation and Reduction

  • Oxidation : The secondary alcohol derivative (from ester hydrolysis) is oxidized to a ketone using Dess-Martin periodinane .

  • Reduction : The carboxylic acid is reduced to the primary alcohol with LiAlH₄, though this is less common due to competing side reactions .

Stability Under Physiological Conditions

The compound shows pH-dependent stability:

  • Acidic (pH 1.2) : 98% intact after 24 h.

  • Neutral (pH 7.4) : 85% intact after 24 h.

  • Basic (pH 9.0) : Rapid decomposition (t₁/₂ = 2 h) due to amine deprotonation and ring strain .

Scientific Research Applications

2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of 3-azabicyclo[3.1.0]hexane derivatives lies in their stereochemical rigidity and substituent positioning, which significantly influence their physicochemical and biological properties. Below is a detailed comparison with analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent & Position Molecular Formula Molecular Weight (g/mol) Key Features CAS Number Reference
Target Compound : 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride Acetic acid (6-position) C₈H₁₂ClNO₂ 191.66 High polarity due to carboxylic acid; hydrochloride salt improves solubility. 2102502-56-5
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride Ethyl ester (6-position) C₈H₁₄ClNO₂ 191.66 Lipophilic ester group; used as a synthetic intermediate. 1211510-15-4
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride Carboxylic acid (6-position) C₆H₈ClNO₂ 161.59 Direct carboxylic acid substituent; higher acidity than target compound. 2170489-24-2
tert-Butyl 1-amino-3-azabicyclo[3.1.0]hexan-3-carboxylate Boc-protected amine (3-position) C₁₀H₁₈N₂O₂ 198.26 Protected amine for synthetic flexibility; neutral pH stability. 1212063-26-7
[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol Hydroxymethyl (6-position) C₆H₁₁NO 113.16 Polar alcohol group; limited solubility in non-polar solvents. 134575-13-6

Key Findings :

Substituent Effects :

  • Ester vs. Acid : Ethyl esters (e.g., 1211510-15-4) exhibit higher lipophilicity than carboxylic acids, favoring membrane permeability . The target compound’s acetic acid group balances polarity and bioavailability.
  • Boc Protection : tert-Butyl carbamate derivatives (e.g., 1212063-26-7) are stable intermediates for amine-functionalized drug candidates but require deprotection for activity .

The target compound’s acetic acid group may enhance binding to charged enzymatic pockets, unlike hydroxymethyl or ester analogs .

Synthetic Utility :

  • Methyl and ethyl esters (e.g., 2102502-56-5, 1373253-19-0) serve as precursors for hydrolysis to carboxylic acids .
  • Photochemical and thermal cycloadditions (e.g., methods in ) are common for constructing the bicyclo core but vary in stereochemical control .

Biological Activity

2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₆ClN₁O₂
  • Molecular Weight : 205.68 g/mol
  • CAS Number : 565456-77-1

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body:

  • Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, which may contribute to its effects on the central nervous system (CNS) .
  • Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2 and pro-inflammatory cytokines .

Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of related compounds, demonstrating that modifications in the azabicyclo structure can enhance anti-inflammatory activity. The compound showed a notable reduction in paw edema in animal models, indicating its potential as an anti-inflammatory agent .

CompoundPaw Edema Inhibition (%)COX-2 Inhibition (%)IL-1β Reduction (%)
2e53.4182.589.5
Control000

Neuropharmacological Activity

The compound's influence on neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural similarity to known neurotransmitter modulators may allow it to act on similar pathways .

Case Studies

Several studies have explored the pharmacological profiles of azabicyclo compounds:

  • Study on Pain Models : In a carrageenan-induced inflammation model, derivatives showed significant pain relief comparable to standard analgesics, suggesting a dual role in pain management and inflammation .
  • Cytokine Profiling : Analysis of cytokine levels post-treatment indicated a marked decrease in inflammatory markers (IL-1β and TNFα) in treated groups compared to controls, supporting the compound's role in modulating immune responses .

Q & A

Basic: What are the primary synthetic routes for 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride, and how are stereochemical outcomes controlled?

Methodological Answer:
The compound is typically synthesized via multistep routes involving cyclopropanation and functionalization of the azabicyclo core. Key steps include:

  • Intramolecular cyclopropanation of N-allyl enamine carboxylates using CuBr/PhIO₂ or CuBr-mediated aerobic conditions to form the 3-azabicyclo[3.1.0]hexane scaffold .
  • Stereochemical control via chiral auxiliaries or enantioselective catalysis. For example, ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate intermediates are hydrolyzed to carboxylic acids and coupled with acetic acid derivatives under controlled pH to retain configuration .
  • Hydrochloride salt formation by treating the free base with HCl in polar solvents (e.g., ethanol/water mixtures) .
    Data Table:
StepKey ReactionStereochemical Control MethodYield (%)Reference
1CyclopropanationCuBr₂/PhIO₂ oxidative system75–85
2HydrolysisChiral resolution via crystallization90
3Salt FormationHCl in EtOH/H₂O95

Basic: How is the stereochemical purity of this compound validated, and what analytical techniques are employed?

Methodological Answer:
Stereochemical validation relies on:

  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers .
  • NMR Spectroscopy : Analyzing coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm bicyclo ring geometry and substituent orientation .
  • X-ray Crystallography : For unambiguous confirmation of absolute configuration, particularly in salt forms .
    Example: In derivatives, 1^1H NMR signals at δ 3.65–3.74 (m, 2H) and δ 2.19 (m, 2H) correlate with the (1R,5S,6R) configuration .

Advanced: How can synthetic routes be optimized to improve yield and scalability while maintaining stereochemical fidelity?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Transitioning from stoichiometric CuBr₂ to catalytic Cu(I) with ligands (e.g., bisoxazolines) to enhance turnover and reduce metal waste .
  • Flow Chemistry : Implementing continuous-flow reactors for cyclopropanation steps to improve heat/mass transfer and reproducibility .
  • In situ Monitoring : Using PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediates and minimize side reactions .
    Data Contradiction Note: Yields for cyclopropanation vary (75–92%) depending on substituent electronic effects, necessitating substrate-specific optimization .

Advanced: What mechanistic insights explain the compound’s reactivity in biological systems, particularly its stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : The hydrochloride salt dissociates in aqueous media, releasing the free base, which undergoes ring-opening via nucleophilic attack (e.g., by water or thiols) at the cyclopropane ring. This is studied using 19^{19}F NMR or LC-MS in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) .
  • Metabolic Pathways : Cytochrome P450-mediated oxidation of the azabicyclo ring generates hydroxylated metabolites, identified via liver microsome assays coupled with HRMS .

Advanced: How do structural modifications (e.g., substituents on the azabicyclo core) impact pharmacological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., trifluoromethyl on the phenyl ring) enhance target binding affinity by 10-fold in R132H IDH1 inhibition assays .
  • Steric Effects : Bulky tert-butyl carbamate groups at the 3-position reduce off-target interactions but decrease solubility, requiring prodrug strategies .
    Data Table:
ModificationTarget Binding Affinity (IC₅₀, nM)Solubility (mg/mL)Reference
-H (Parent Compound)1500.5
-CF₃150.3
-COOtBu2000.1

Advanced: How should researchers resolve contradictions in reported analytical data (e.g., NMR shifts, melting points)?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments using standardized conditions (solvent, temperature, concentration). For example, NMR discrepancies in DMSO-d₆ vs. CDCl₃ arise from solvent polarity effects .
  • Interlaboratory Comparisons : Cross-validate melting points (e.g., 205–208°C vs. 198–202°C ) using differential scanning calorimetry (DSC) at controlled heating rates.
  • Crystallographic Validation : Use single-crystal XRD to confirm polymorphic forms affecting thermal data .

Basic: What is the role of the azabicyclo[3.1.0]hexane scaffold in modulating biological activity?

Methodological Answer:
The scaffold’s rigidity and stereochemistry:

  • Enforce Conformational Restriction , improving binding to enzymes like histone deacetylases (HDACs) or IDH1 mutants .
  • Enhance Metabolic Stability by shielding labile functional groups (e.g., esters) from hydrolytic enzymes .
    Supporting Data : Analogues with flexible cyclohexane rings show 50% lower plasma half-lives in rodent PK studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.